molecular formula C20H25N3O2 B092282 Methylergonovine CAS No. 113-42-8

Methylergonovine

Cat. No.: B092282
CAS No.: 113-42-8
M. Wt: 339.4 g/mol
InChI Key: UNBRKDKAWYKMIV-UHFFFAOYSA-N
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Scientific Research Applications

Methylergonovine has diverse applications in scientific research:

Mechanism of Action

Target of Action

Methylergonovine, a semi-synthetic ergot alkaloid, primarily targets the smooth muscle of the uterus . It acts as an antagonist at the dopamine D1 receptor , which plays a crucial role in the regulation of uterine contractions .

Mode of Action

This compound increases the tone, rate, and amplitude of rhythmic contractions in the uterine smooth muscle . It achieves this by binding to the dopamine D1 receptor, resulting in antagonism of the receptor . This interaction induces a rapid and sustained tetanic uterotonic effect .

Biochemical Pathways

It is known that the effects of ergot alkaloids, such as this compound, result from their actions as partial agonists or antagonists at adrenergic, dopaminergic, and tryptaminergic receptors . The spectrum of effects depends on the agent, dosage, species, tissue, and experimental or physiological conditions .

Pharmacokinetics

This compound is rapidly absorbed after oral or intramuscular administration . It has a volume of distribution (Vd) of 39-73 L . The drug is metabolized in the liver and excreted in urine and feces . The onset of action is immediate for intravenous administration, 2-5 minutes for intramuscular administration, and 5-10 minutes for oral administration . The time to peak serum concentration is 0.3-2 hours for oral administration and 0.2-0.6 hours for intramuscular administration . The duration of action is approximately 3 hours for both oral and intramuscular administration, and 45 minutes for intravenous administration . The elimination half-life is approximately 3 hours (range: 1.5-12.7 hours) .

Result of Action

The primary result of this compound’s action is the prevention and control of postpartum and post-abortion hemorrhage . By increasing the tone, rate, and amplitude of uterine contractions, it shortens the third stage of labor and reduces blood loss .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) to maintain its stability . It may be stored at room temperature for up to 14 days . Furthermore, certain drug interactions can enhance the hypertensive effect of this compound, such as alpha-/beta-agonists . Therefore, careful monitoring of blood pressure is necessary during administration .

Safety and Hazards

Methylergonovine should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .

Biochemical Analysis

Biochemical Properties

Methylergonovine interacts with various biomolecules, primarily acting as a partial agonist or antagonist at adrenergic, dopaminergic, and tryptaminergic receptors . The specific interactions depend on the agent, dosage, species, tissue, and experimental or physiological conditions .

Cellular Effects

This compound has a significant impact on cellular processes, particularly in the uterus. It acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions . This action helps prevent or control excessive bleeding following childbirth and spontaneous or elective abortion .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct action on the smooth muscle of the uterus. It increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed and effective about 10 minutes after oral dosing and 7 minutes and 1 minute after intramuscular and intravenous injections, respectively . The action persists maximally for about 1 hour and gradually lessens over a period of several hours .

Metabolic Pathways

This compound is metabolized in the liver, with extensive first-pass metabolism . It is mostly eliminated via the bile .

Transport and Distribution

This compound is rapidly distributed throughout the body after administration, with a volume of distribution of 39-73 L .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylergonovine is synthesized from lysergic acid, which is derived from ergot alkaloids. The synthesis involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Methylergonovine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific action on uterine smooth muscle, making it highly effective in managing postpartum hemorrhage. Its rapid onset and sustained action distinguish it from other ergot alkaloids .

Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRKDKAWYKMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859203
Record name Isomethergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54808-91-2
Record name Isomethergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylergonovine
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Methylergonovine
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Methylergonovine
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Methylergonovine
Customer
Q & A

A: Methylergonovine is a semi-synthetic ergot alkaloid that acts as a potent agonist at serotonin (5-HT) receptors, specifically the 5-HT2A receptor subtype. [] This interaction leads to the contraction of smooth muscle, primarily in the uterus and blood vessels. [, ]

A: this compound induces strong and sustained contractions of the uterine myometrium, leading to increased uterine tone and reduced postpartum bleeding. [, , ]

A: Yes, this compound can also cause vasoconstriction by stimulating smooth muscle contraction in blood vessels. [, ] This effect is primarily observed in smaller arteries and veins. []

A: The molecular formula of this compound maleate is C20H25N3O2 • C4H4O4. Its molecular weight is 455.5 g/mol. [, ]

A: While the provided research does not delve into detailed spectroscopic analysis, it does mention that this compound maleate solutions for injection are clear and colorless. [, ] More specific spectroscopic data may be found in other literature sources.

A: While this compound maleate can be administered intramuscularly, intravenously, or orally, intramuscular injection is generally preferred in the postpartum period. [, ] Intravascular and intramyometrial routes are not recommended due to increased risks of adverse effects. []

ANone: this compound is not known to possess catalytic properties and is not used for catalytic applications. Its primary use is as a pharmaceutical agent.

A: this compound maleate is available in both oral (tablet) and injectable (ampule) formulations. [, ] The specific stability profiles of these formulations under various storage conditions would be detailed in their respective product information leaflets.

ANone: The provided research primarily focuses on the clinical application of this compound and does not discuss specific SHE (Safety, Health, and Environment) regulations related to its manufacture or handling.

A: Oral bioavailability of this compound is approximately 60%. []

A: this compound is primarily metabolized in the liver and excreted in the urine, with only a small percentage (about 3%) of the administered dose excreted unchanged. []

A: While this compound has been detected in breast milk, the concentrations are generally low and considered clinically insignificant for nursing infants. [, ]

A: this compound is primarily used for the prevention and treatment of postpartum hemorrhage caused by uterine atony. [, , , ] It is also used in the management of the third stage of labor to promote placental expulsion and reduce blood loss. [, ]

A: While generally considered safe when used appropriately, this compound can cause adverse effects, particularly with intravenous or intramyometrial administration. [, ] These effects can include hypertension, nausea, vomiting, headache, chest pain, and in rare cases, myocardial infarction or stroke. [, , , ] Careful patient selection and monitoring are crucial to minimize these risks.

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